Pentadecanoic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pentadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2-14H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEPLUUGTLDZJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2021652 | |
| Record name | Pentadecanoic acid | |
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Molecular Weight |
242.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, White crystalline solid; [Alfa Aesar MSDS], Solid | |
| Record name | Pentadecanoic acid | |
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| Record name | Pentadecanoic acid | |
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| Record name | Pentadecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000826 | |
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CAS No. |
1002-84-2 | |
| Record name | Pentadecanoic acid | |
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| Record name | Pentadecanoic acid | |
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| Record name | PENTADECANOIC ACID | |
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| Record name | Pentadecanoic acid | |
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| Record name | Pentadecanoic acid | |
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| Record name | PENTADECANOIC ACID | |
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| Record name | Pentadecanoic acid | |
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| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
52.3 °C | |
| Record name | Pentadecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000826 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Metabolism and Biosynthesis of Pentadecanoic Acid
Biosynthesis Pathways of Pentadecanoic Acid
The production of this compound involves several key pathways, with significant contributions from the gut microbiota, de novo synthesis, and ruminal fermentation in animals.
Gut Microbiota-Mediated Synthesis
The human gut microbiota has the capacity to synthesize this compound, representing a crucial endogenous source of this odd-chain fatty acid. rsc.org This process is intricately linked to the fermentation of dietary fibers and the availability of specific precursors.
The synthesis of this compound by gut bacteria begins with propionate (B1217596), a short-chain fatty acid produced from the fermentation of dietary fiber. rsc.org Propionate is converted to its active form, propionyl-CoA, which then serves as the primer for the synthesis of odd-chain fatty acids. frontiersin.orgnih.gov This initial step is followed by a series of elongation cycles where two-carbon units are added, ultimately leading to the formation of this compound. frontiersin.org
The conversion of propionate to propionyl-CoA can occur through several enzymatic pathways:
Propionate-CoA synthase (PrpE): Directly catalyzes the formation of propionyl-CoA from propionate. rsc.org
Propionate kinase (PCK) and Acetyltransferase (PTA): A two-step process where propionate is first converted to propionyl-phosphate by PCK, and then to propionyl-CoA by PTA. rsc.org
Propionyl-CoA transferase (PCT): Produces propionyl-CoA from substrates like acetyl-CoA. rsc.org
Once propionyl-CoA is formed, it is converted to propionyl-ACP by FabD and enters the fatty acid synthesis elongation cycle to generate this compound. rsc.org
Several common gut bacteria have been identified as potential producers of this compound. rsc.org Research has shown that species from genera such as Bacteroides, Prevotella, Lactobacillus, and Bifidobacterium possess the necessary genetic machinery for its synthesis. rsc.org
A notable example is Bacteroides acidifaciens, which has been found to encode the essential enzymes for this compound synthesis, including FabF, FabG, FabA, FabK, FabD, and paaL/FATA. rsc.orgnih.gov Studies have demonstrated that a synbiotic combination of galactooligosaccharides (GOS) and Limosilactobacillus reuteri can enrich the gut with Bacteroides acidifaciens, leading to increased production of this compound. nih.gov Similarly, Parabacteroides distasonis has been shown to produce this compound from inulin. rsc.org
Fungi within the gut microbiota, such as Yarrowia lipolytica, Rhodotorula glutinis, and Saccharomyces cerevisiae, have also been reported to produce this compound through fermentation. rsc.org
| Identified this compound-Producing Microorganisms |
| Bacteria |
| Bacteroides acidifaciens rsc.orgnih.gov |
| Parabacteroides distasonis rsc.org |
| Bacillus spp. rsc.org |
| Enterococcus spp. rsc.org |
| Lactobacillus spp. rsc.org |
| Bacteroides spp. rsc.org |
| Phocaeicola spp. rsc.org |
| Alistipes spp. rsc.org |
| Blautia spp. rsc.org |
| Prevotella spp. rsc.org |
| Fungi |
| Yarrowia lipolytica rsc.orgfrontiersin.org |
| Rhodotorula glutinis rsc.orgfrontiersin.org |
| Candida spp. rsc.org |
| Kluyveromyces polysporus rsc.orgfrontiersin.org |
| Saccharomyces cerevisiae rsc.org |
| Torulaspora delbrueckii rsc.org |
| Trichosporon cutaneum rsc.org |
Role of Propionate and Associated Enzymes
De Novo Synthesis of Odd-Chain Fatty Acids
While primarily associated with microbial synthesis, there is evidence of endogenous de novo synthesis of odd-chain fatty acids, including this compound, in animal tissues. mdpi.comresearchgate.net This process utilizes propionate as a building block, similar to the microbial pathway. frontiersin.orgresearchgate.net In ruminants, de novo synthesis in the mammary gland and adipose tissue contributes to the levels of this compound found in milk and meat. mdpi.com The synthesis of odd-chain fatty acids from gut-derived propionate has also been suggested in humans. researchgate.net
One proposed mechanism for endogenous production involves α-oxidation of hexadecanoic acid (a 16-carbon fatty acid), where one carbon atom is removed to produce this compound. mdpi.comresearchgate.net This has been observed in differentiating human adipocytes. mdpi.com
Ruminal Microbial Fermentation as a Primary Source
In ruminant animals such as cows, the rumen serves as a major site for the production of this compound. rsc.orgmdpi.comresearchgate.net The complex microbial community within the rumen ferments dietary components, leading to the synthesis of various fatty acids, including odd-chain varieties. mdpi.com The cell membranes of these rumen bacteria are a significant source of odd- and branched-chain fatty acids, which are then absorbed by the animal and incorporated into their tissues and milk. mdpi.com Therefore, dairy products and meat from ruminants are primary dietary sources of this compound for humans. rsc.orgrsc.org
The composition of the ruminant's diet can influence the production of this compound. For instance, diets rich in starch have been shown to correlate with higher concentrations of this fatty acid. frontiersin.org
| Factors Influencing Ruminal this compound Production |
| Dietary Factors |
| Forage-to-concentrate ratio mdpi.com |
| Type of forage (e.g., corn silage) mdpi.com |
| Starch content frontiersin.org |
| Microbial Factors |
| Composition of rumen bacteria mdpi.comfrontiersin.org |
| Presence of cellulolytic vs. starch-degrading bacteria frontiersin.org |
Metabolic Fates of this compound in Biological Systems
Once synthesized or absorbed, this compound undergoes several metabolic transformations within the body.
The primary pathway for the breakdown of fatty acids is mitochondrial β-oxidation. Unlike even-chain fatty acids which are completely broken down into acetyl-CoA, the β-oxidation of this compound yields multiple molecules of acetyl-CoA and one molecule of propionyl-CoA. rsc.orgresearchgate.net This propionyl-CoA can then be converted to succinyl-CoA, an intermediate that enters the tricarboxylic acid (TCA) cycle, which is central to cellular energy production. rsc.orgnih.gov
This compound can also be elongated to form longer-chain odd-chain fatty acids, such as heptadecanoic acid (C17:0), through the action of enzymes called elongases (ELOVLs). rsc.orgresearchgate.net Furthermore, it can be incorporated into various complex lipids, such as phospholipids (B1166683) in cell membranes. nih.gov
Emerging research suggests that this compound may have a role in regulating glucose metabolism by activating the AMP-activated protein kinase (AMPK) pathway. foodandnutritionresearch.netfoodandnutritionresearch.net
Beta-Oxidation and Propionyl-CoA Generation
The primary catabolic pathway for fatty acids, including this compound, is mitochondrial beta-oxidation. nih.gov This process involves a cyclical series of four enzymatic reactions that sequentially cleave two-carbon units in the form of acetyl-CoA from the fatty acid chain. For this compound, this cycle repeats six times, yielding six molecules of acetyl-CoA. researchgate.net However, due to its odd number of carbon atoms, the final cleavage step results in a three-carbon molecule known as propionyl-CoA, in addition to the acetyl-CoA molecules. healthmatters.iochegg.comwikipedia.org
Conversion to Succinyl-CoA
Propionyl-CoA cannot be directly utilized in the principal energy-generating pathway, the tricarboxylic acid (TCA) cycle. Instead, it undergoes a three-step enzymatic conversion to become succinyl-CoA, a key intermediate of the TCA cycle. researchgate.netnih.govlibretexts.org This conversion process is crucial for integrating the carbon backbone of odd-chain fatty acids into central metabolism. The steps are as follows:
Carboxylation: Propionyl-CoA carboxylase, a biotin-dependent enzyme, adds a carboxyl group to propionyl-CoA to form D-methylmalonyl-CoA. wikipedia.org
Epimerization: Methylmalonyl-CoA epimerase then converts the D-isomer into the L-isomer of methylmalonyl-CoA. wikipedia.org
Rearrangement: Finally, the enzyme methylmalonyl-CoA mutase, which requires vitamin B12 as a cofactor, rearranges L-methylmalonyl-CoA to form succinyl-CoA. libretexts.org
Integration into the Tricarboxylic Acid Cycle
The newly synthesized succinyl-CoA directly enters the tricarboxylic acid (TCA) cycle, also known as the citric acid cycle or Krebs cycle. researchgate.netnih.gov This cycle is a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins into adenosine (B11128) triphosphate (ATP) and carbon dioxide. The entry of succinyl-CoA from this compound metabolism serves as an anaplerotic substrate, meaning it replenishes the intermediates of the TCA cycle. researchgate.netnih.gov
Implications for Mitochondrial Energy Metabolism
The anaplerotic role of succinyl-CoA derived from this compound has significant implications for mitochondrial energy metabolism. researchgate.netnih.gov By replenishing TCA cycle intermediates, it can enhance the cycle's capacity and support sustained energy production, particularly under conditions of high metabolic demand or in certain pathological states where mitochondrial function is compromised. researchgate.netnih.govnih.gov This replenishment helps maintain the flow of the TCA cycle, which is central to cellular respiration and the generation of ATP, the cell's primary energy currency. frontiersin.org
Elongation Pathways to Very-Long-Chain Fatty Acids
This compound can also serve as a substrate for elongation, a process that extends its carbon chain to form very-long-chain fatty acids (VLCFAs). researchgate.netnih.gov This biosynthetic pathway adds two-carbon units to the existing fatty acid chain.
Involvement of ELOVL Enzyme Family
The elongation of fatty acids is catalyzed by a family of enzymes known as Elongation of Very-Long-Chain Fatty Acids (ELOVL) proteins. nih.govcambridge.orgcambridge.org These enzymes are located in the endoplasmic reticulum and exhibit substrate specificity for fatty acids of different chain lengths and degrees of saturation. cambridge.orgmdpi.com
Research has identified specific ELOVL enzymes responsible for the elongation of this compound. Studies have shown that ELOVL6 is the primary enzyme that catalyzes the elongation of this compound (C15:0) to heptadecanoic acid (C17:0). nih.govcambridge.orgrsc.org ELOVL7 has also been shown to have modest activity in this conversion. nih.govcambridge.orgrsc.org These findings highlight the role of endogenous metabolic pathways in converting this compound into other odd-chain fatty acids. nih.gov
Desaturation Pathways
In addition to elongation, this compound can undergo desaturation, a process that introduces double bonds into the fatty acid chain, converting it from a saturated to an unsaturated fatty acid. This process is carried out by enzymes called fatty acid desaturases.
Research has identified that this compound is a substrate for stearoyl-CoA desaturase-1 (SCD1). researchgate.netrsc.org This enzyme introduces a double bond at the delta-9 position, converting this compound (C15:0) into pentadecenoic acid (C15:1 n-6). rsc.orgresearchgate.net This metabolic conversion adds to the diversity of fatty acids within the cell and may contribute to the physiological effects of this compound. rsc.org
Substrate Activity for Delta-9, Delta-5, and Delta-6 Desaturases
The metabolism of this compound (C15:0) involves various enzymatic pathways, including elongation and oxidation. nih.gov Its role as a direct substrate for common fatty acid desaturases, which introduce double bonds into acyl chains, is an area of ongoing scientific investigation. wikipedia.orgjst.go.jp These enzymes, primarily the delta-9, delta-6, and delta-5 desaturases, are critical for the synthesis of monounsaturated and polyunsaturated fatty acids from saturated precursors. wikipedia.orgnih.gov
Delta-9 Desaturase (Stearoyl-CoA Desaturase - SCD)
Delta-9 desaturase is a key enzyme that introduces a cis-double bond at the ninth carbon position of an acyl-CoA chain. jst.go.jp Its primary substrates are typically the even-chain saturated fatty acids, palmitic acid (C16:0) and stearic acid (C18:0), converting them to palmitoleic acid (C16:1n-7) and oleic acid (C18:1n-9), respectively. wikipedia.orgimrpress.com
Research into the substrate specificity of delta-9 desaturase indicates a broader range than just C16 and C18 fatty acids. Studies on mouse delta-9 desaturase have shown it can act on a wide array of saturated fatty acids with chain lengths from 12 to 19 carbons. plos.org Furthermore, functional studies of desaturase enzymes in Drosophila melanogaster have identified isoforms with distinct preferences; one isoform (Desat1) preferentially uses palmitic acid (C16:0), while another (Desat2) shows a preference for myristic acid (C14:0). pnas.org This evidence suggests that the enzymatic machinery can process fatty acids of varying chain lengths, including odd-numbered ones. While direct, extensive studies on this compound as a primary substrate for mammalian delta-9 desaturase are not widely documented, the known flexibility of the enzyme suggests that C15:0 could potentially be a substrate, likely leading to the formation of pentadecenoic acid (C15:1n-6).
Delta-6 Desaturase (FADS2)
Delta-6 desaturase, encoded by the FADS2 gene, is a rate-limiting enzyme in the biosynthesis of long-chain polyunsaturated fatty acids (LCPUFAs). nih.govnih.gov It typically desaturates linoleic acid (C18:2n-6) and alpha-linolenic acid (C18:3n-3). nih.govplos.org However, the substrate range for delta-6 desaturase is surprisingly diverse. It has been demonstrated that this enzyme can also act on saturated fatty acids. Specifically, delta-6 desaturase can desaturate palmitic acid (C16:0) to produce hexadecenoic acid (C16:1n-10), also known as sapienic acid. nih.govmdpi.com This capability to desaturate a saturated fatty acid like C16:0 provides a strong basis for the possibility that this compound (C15:0), which differs by only one carbon, could also serve as a substrate.
Delta-5 Desaturase (FADS1)
Delta-5 desaturase, encoded by the FADS1 gene, acts after delta-6 desaturase in the LCPUFA synthesis pathway. wikipedia.orgmdpi.com Its primary role is to convert dihomo-gamma-linolenic acid (DGLA, 20:3n-6) to arachidonic acid (ARA, 20:4n-6) and eicosatetraenoic acid (ETA, 20:4n-3) to eicosapentaenoic acid (EPA, 20:5n-3). pnas.orgnih.gov The known substrates for delta-5 desaturase are 20-carbon polyunsaturated fatty acids. mdpi.comnih.gov Currently, there is a lack of scientific evidence to suggest that this compound, a 15-carbon saturated fatty acid, is a direct substrate for delta-5 desaturase. The function of this enzyme is specific to introducing a double bond in longer, already unsaturated fatty acid chains. pnas.org
Table 1: Summary of Common Fatty Acid Desaturase Substrates
| Desaturase Enzyme | Primary Substrates | Products | Evidence for C15:0 Substrate Activity |
|---|---|---|---|
| Delta-9 Desaturase (SCD) | Palmitic acid (C16:0), Stearic acid (C18:0) wikipedia.orgimrpress.com | Palmitoleic acid (C16:1n-7), Oleic acid (C18:1n-9) wikipedia.orgimrpress.com | Plausible; enzyme acts on a range of saturated FAs (C12-C19). plos.org |
| Delta-6 Desaturase (FADS2) | Linoleic acid (C18:2n-6), α-Linolenic acid (C18:3n-3), Palmitic acid (C16:0) nih.gov | γ-Linolenic acid (GLA, 18:3n-6), Stearidonic acid (SDA, 18:4n-3), Hexadecenoic acid (C16:1n-10) nih.gov | Plausible; enzyme is known to desaturate the saturated fatty acid C16:0. nih.gov |
| Delta-5 Desaturase (FADS1) | Dihomo-γ-linolenic acid (DGLA, 20:3n-6), Eicosatetraenoic acid (ETA, 20:4n-3) pnas.orgnih.gov | Arachidonic acid (ARA, 20:4n-6), Eicosapentaenoic acid (EPA, 20:5n-3) pnas.orgnih.gov | Unlikely; known substrates are 20-carbon PUFAs. mdpi.com |
Incorporation into Cellular Lipids and Membranes
This compound is readily integrated into the lipid structures of cells, becoming a component of complex lipids and cellular membranes. nih.govpreprints.org This incorporation has significant implications for membrane structure and stability. As a stable saturated fat, C15:0 integrates into the lipid bilayers of cell membranes, including those of red blood cells. nih.govpreprints.org This process helps to strengthen the membranes. fatty15.com
Detailed mechanistic studies in the fission yeast Schizosaccharomyces pombe have provided insight into the incorporation process. Research shows that exogenously supplied this compound is preferentially incorporated into phospholipids within the cell. pnas.orgpnas.org This metabolic step is dependent on the activity of specific enzymes, namely the acyl-CoA ligase Lcf1 and the acyl-CoA transferase Slc1. pnas.orgbiorxiv.org The deletion of the genes encoding these enzymes abolishes the incorporation of C15:0 into glycerophospholipids. pnas.orgbiorxiv.org The integration of C15:0 into these lipids leads to a notable increase in the saturation level of the acyl chains, particularly affecting the fluidity of the endoplasmic reticulum (ER) membrane. pnas.org
Beyond its direct incorporation into membrane phospholipids, this compound can also serve as a precursor for the synthesis of other lipids. It can be elongated to form very-long-chain odd-chain fatty acids, such as tricosanoic acid (23:0) and pentacosanoic acid (25:0). nih.gov These elongated fatty acids are components of complex lipids like glycosphingolipids, which are found in notable concentrations in brain tissue. nih.gov
Table 2: Research Findings on C15:0 Incorporation into Cellular Lipids
| Finding | Cellular Component/Lipid Type | Key Enzymes Involved | Organism/Model System | Reference |
|---|---|---|---|---|
| Readily incorporated into lipid bilayers. | Cell membranes, Red blood cell membranes | Not specified | General/Human | nih.govpreprints.org |
| Preferentially incorporated into phospholipids, increasing acyl chain saturation. | Phospholipids, Glycerophospholipids, Endoplasmic Reticulum membrane | Acyl-CoA ligase (Lcf1), Acyl-CoA transferase (Slc1) | Fission Yeast (S. pombe) | pnas.orgpnas.orgbiorxiv.org |
| Can be elongated and incorporated into complex lipids. | Glycosphingolipids | Elongases | General/Human | nih.gov |
Molecular Mechanisms and Cellular Activities of Pentadecanoic Acid
Signal Transduction Pathway Modulation
Pentadecanoic acid's influence on cellular function is largely attributed to its ability to modulate several critical signal transduction pathways. preprints.org These interactions underscore its role as a multi-targeting molecule with the potential to influence a wide range of physiological processes.
AMP-Activated Protein Kinase (AMPK) Activation
This compound has been shown to activate AMP-activated protein kinase (AMPK), a crucial sensor and regulator of cellular energy homeostasis. nih.govnih.gov AMPK activation is a key mechanism through which C15:0 exerts its metabolic benefits. consensus.app In C2C12 myotubes, this compound was found to increase the phosphorylation of AMPK, which in turn promoted glucose uptake. foodandnutritionresearch.netfoodandnutritionresearch.net This activation occurs without affecting the insulin-dependent pathway, highlighting a distinct mechanism of action. foodandnutritionresearch.net The activation of AMPK by this compound is significant as AMPK is a central regulator of metabolism, switching on catabolic pathways to generate ATP while inhibiting anabolic processes that consume ATP. mdpi.com
The process of AMPK activation typically occurs in response to a low cellular energy state, characterized by an increased AMP:ATP ratio. frontiersin.org AMPK is a heterotrimeric enzyme, and its activation involves the phosphorylation of a threonine residue (Thr-172) on its catalytic α-subunit by upstream kinases like LKB1 and CaMKKβ. mdpi.com this compound's ability to promote AMPK phosphorylation suggests it plays a role in enhancing cellular energy-sensing and metabolic efficiency. foodandnutritionresearch.net
Mechanistic Target of Rapamycin (B549165) (mTOR) Pathway Inhibition
Concurrent with AMPK activation, this compound inhibits the mechanistic target of rapamycin (mTOR) pathway. nih.govnih.gov The mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its inhibition is a key mechanism underlying some of the anti-proliferative and longevity-associated effects of certain compounds. nih.gov In the context of breast cancer stem-like cells (MCF-7/SC), treatment with this compound in combination with tamoxifen (B1202) was shown to decrease the phosphorylation of mTOR, thereby suppressing a critical survival signaling pathway. mdpi.com
The inhibition of mTOR by this compound is mechanistically linked to AMPK activation, as AMPK can negatively regulate mTORC1 activity through the phosphorylation of upstream components. frontiersin.org This inverse relationship between AMPK and mTOR places this compound at a critical node in cellular signaling, capable of shifting the balance from anabolic to catabolic processes and from cell growth to maintenance and repair. nih.gov
Peroxisome Proliferator-Activated Receptor Alpha/Delta (PPAR-α/δ) Agonism
This compound acts as a dual partial agonist of Peroxisome Proliferator-Activated Receptors alpha (PPAR-α) and delta (PPAR-δ). nih.govplos.org PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism. mdpi.complos.org
As a PPAR-α agonist, this compound can influence the expression of genes involved in fatty acid oxidation, which is a key process for energy production in tissues with high fatty acid catabolism like the liver and heart. mdpi.com Its agonistic activity at PPAR-δ further contributes to the regulation of fatty acid oxidation and mitochondrial biosynthesis. google.com The dual agonism of PPAR-α/δ is believed to be a key mechanism behind the anti-inflammatory and anti-fibrotic activities of this compound observed in various human cell systems. nih.gov
Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) Pathway Inhibition
This compound has been demonstrated to inhibit the Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) signaling pathway. nih.govpreprints.org This pathway is a critical communication route for a wide array of cytokines, growth factors, and hormones, and its dysregulation is implicated in inflammatory diseases and cancers. plos.org
In studies involving human breast cancer stem-like cells (MCF-7/SC), this compound was found to suppress the interleukin-6 (IL-6)-induced phosphorylation of both JAK2 and STAT3. nih.govmdpi.com By inhibiting this signaling axis, this compound can reduce the expression of cancer stem cell markers and suppress the migratory and invasive capabilities of these cells. nih.gov This inhibitory action on the JAK-STAT pathway is a key contributor to the anti-inflammatory and anti-cancer properties attributed to this compound. preprints.orgplos.org
Histone Deacetylase 6 (HDAC6) Inhibition
This compound has been identified as an inhibitor of Histone Deacetylase 6 (HDAC6). mdpi.complos.org HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins. HDAC6, in particular, has emerged as a therapeutic target in various diseases, including cancer. researchgate.net
Research has shown that among a series of odd-chain fatty acids, this compound exhibits the most potent inhibitory effect on HDAC6. spandidos-publications.comnih.gov This inhibition leads to an increase in the acetylation of α-tubulin, a well-known substrate of HDAC6, which has been observed in breast and lung cancer cells. mdpi.comnih.gov The HDAC6 inhibitory activity of this compound is consistent with its observed anti-proliferative effects in various cancer cell lines. researchgate.netnih.gov
Cellular Functional Modulation
The modulation of the aforementioned signaling pathways by this compound translates into a broad range of effects on cellular functions. These effects are dose-dependent and have been observed across multiple primary human cell systems. plos.org
Studies have demonstrated that this compound exhibits significant anti-inflammatory, anti-fibrotic, and anti-proliferative activities. nih.govplos.org For instance, it has been shown to decrease the levels of multiple inflammation-related biomarkers including eotaxin-3, MCP-1, VCAM-1, and various interleukins. plos.org Its anti-proliferative effects have been noted in endothelial cells, T cells, coronary artery smooth muscle cells, and fibroblasts at varying concentrations. plos.org
Furthermore, this compound contributes to cellular stability. As a saturated fatty acid, it can be incorporated into cell membranes, making them less prone to lipid peroxidation compared to membranes with a higher content of polyunsaturated fatty acids. plos.orgnih.gov This increased stability is proposed to protect cells from premature senescence and a form of cell death known as ferroptosis. preprints.orgnih.gov this compound has also been shown to repair mitochondrial function. plos.org
Interactive Data Table: Effects of this compound on Cellular Biomarkers
| Cellular System | Biomarker | Effect of this compound |
| Inflammation | Eotaxin-3 | Decreased |
| Inflammation | MCP-1 | Decreased plos.org |
| Inflammation | VCAM-1 | Decreased plos.org |
| Inflammation | IL-6 | Decreased plos.org |
| Immune | CD40 | Decreased plos.org |
| Proliferation | Endothelial Cells | Antiproliferative plos.org |
| Proliferation | T Cells | Antiproliferative plos.org |
| Proliferation | Fibroblasts | Antiproliferative plos.org |
Interactive Data Table: Research Findings on this compound's Molecular Targets
| Molecular Target | Effect of this compound | Cell/System Studied | Research Finding |
| AMPK | Activation | C2C12 myotubes | Increased phosphorylation of AMPK, promoting glucose uptake. foodandnutritionresearch.net |
| mTOR | Inhibition | MCF-7/SC breast cancer cells | Decreased phosphorylation of mTOR, suppressing a survival pathway. mdpi.com |
| PPAR-α/δ | Agonism | Human cell systems | Dual partial agonism contributing to anti-inflammatory and anti-fibrotic activities. nih.gov |
| JAK2/STAT3 | Inhibition | MCF-7/SC breast cancer cells | Suppressed IL-6-induced phosphorylation of JAK2 and STAT3. nih.govmdpi.com |
| HDAC6 | Inhibition | Cancer cell lines | Potent inhibition of HDAC6 activity, leading to increased α-tubulin acetylation. spandidos-publications.comnih.gov |
Anti-inflammatory Mechanisms
This compound demonstrates notable anti-inflammatory effects through various cellular pathways. Its ability to modulate key inflammatory molecules and immune cell responses underscores its potential as a significant bioactive compound.
Regulation of Pro-inflammatory Cytokines
Research has shown that this compound can effectively reduce the levels of several pro-inflammatory cytokines. In animal models of metabolic and liver disease, daily oral supplementation with this compound over 12 weeks led to a decrease in monocyte chemoattractant protein-1 (MCP-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNFα). nih.gov Furthermore, studies using human cell-based disease systems have revealed that this compound can lower the secretion of various inflammatory biomarkers. researchgate.net One of the key mechanisms behind this is the inhibition of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) and NF-κB signaling pathways, which are crucial in the production of inflammatory cytokines. mdpi.commdpi.com
In a study on inflammatory bowel disease (IBD) in a mouse model, this compound supplementation was found to alter the expression of genes related to immunological pathways, including the modulation of cytokines. nih.gov This suggests that this compound can contribute to the resolution of inflammation by directly influencing the genetic expression of these signaling molecules. nih.gov
Table 1: Effect of this compound on Pro-inflammatory Cytokines
| Cytokine | Finding | Model System | Reference |
| MCP-1 | Lowered levels | Animal models; Human cell systems | nih.gov, mdpi.com |
| IL-6 | Lowered levels | Animal models | nih.gov |
| TNFα | Lowered levels | Animal models | nih.gov |
| VCAM-1 | Lowered levels | Human cell systems | mdpi.com |
Modulation of Immune Responses
This compound also exhibits immunomodulatory properties by influencing the activity of various immune cells. In human cell-based assays, it has been observed to down-regulate the secretion of immunoglobulin G (IgG) and the expression of CD40, a key co-stimulatory protein involved in immune activation. mdpi.com This suggests a role for this compound in tempering adaptive immune responses.
The fatty acid composition of immune cell membranes is critical for their function, and fatty acids can modulate immune responses by altering membrane structure, cell signaling, and gene expression. frontiersin.orgnih.gov this compound's incorporation into cell membranes may contribute to its immunomodulatory effects. nih.gov By inhibiting pro-inflammatory signaling pathways like JAK-STAT, this compound demonstrates broader anti-inflammatory effects compared to some other fatty acids. mdpi.com Furthermore, its ability to regulate genes involved in immune response and tissue remodeling highlights its potential as a therapeutic agent for inflammatory conditions like IBD. nih.gov
Anti-cancer Activities
In addition to its anti-inflammatory role, this compound has demonstrated promising anti-cancer activities, particularly against breast cancer cells. Its mechanisms of action include targeting cancer stem-like cells, inhibiting metastasis, and inducing programmed cell death.
Selective Cytotoxicity in Cancer Stem-Like Cells
Studies have revealed that this compound exerts selective cytotoxic effects on human breast carcinoma stem-like cells (MCF-7/SC) when compared to the parental MCF-7 cells. nih.gov This selectivity is significant as cancer stem cells are often resistant to conventional therapies and are a major driver of tumor recurrence. The cytotoxic effects were observed to be dependent on both the dose and duration of treatment. medchemexpress.com
Suppression of Cancer Cell Stemness, Migration, and Invasion
This compound has been shown to reduce the "stemness" of breast cancer stem-like cells. nih.gov This is achieved by downregulating the expression of key cancer stem cell markers such as CD44 and β-catenin. nih.govmdpi.com Furthermore, it suppresses the migratory and invasive capabilities of these cells. nih.gov
This anti-metastatic activity is linked to the downregulation of proteins involved in the epithelial-mesenchymal transition (EMT), a process where cancer cells gain migratory and invasive properties. This compound treatment has been found to decrease the expression of EMT markers including snail, slug, matrix metalloproteinase-2 (MMP2), and matrix metalloproteinase-9 (MMP9). nih.govmdpi.com The inhibition of the JAK2/STAT3 signaling pathway appears to be a central mechanism in mediating these effects. nih.gov In combination with tamoxifen, this compound has also been shown to inhibit the migration and invasion of tamoxifen-resistant breast cancer cells. nih.gov
Table 2: Effect of this compound on Cancer Cell Markers
| Marker Type | Marker | Effect | Cell Line | Reference |
| Stemness | CD44 | Reduced expression | MCF-7/SC | nih.gov, mdpi.com |
| β-catenin | Reduced expression | MCF-7/SC | nih.gov, mdpi.com | |
| EMT | Snail | Reduced expression | MCF-7/SC | nih.gov, mdpi.com |
| Slug | Reduced expression | MCF-7/SC | nih.gov, mdpi.com | |
| MMP2 | Reduced expression | MCF-7/SC | mdpi.com | |
| MMP9 | Reduced expression | MCF-7/SC | nih.gov, mdpi.com |
Induction of Cell Cycle Arrest and Apoptosis
A key aspect of this compound's anti-cancer activity is its ability to induce programmed cell death, or apoptosis, in cancer cells. In MCF-7/SC breast cancer stem-like cells, treatment with this compound leads to cell cycle arrest at the sub-G1 phase. nih.govnih.gov This arrest is a precursor to apoptosis.
The induction of apoptosis is caspase-dependent, with studies showing an increase in the cleaved (active) forms of caspases-3, -7, -8, and -9, as well as PARP, a key protein involved in DNA repair and apoptosis. nih.gov This process is also linked to the suppression of the JAK2/STAT3 signaling pathway. nih.gov When combined with tamoxifen, this compound synergistically promotes apoptosis and cell cycle arrest at the sub-G1 phase in tamoxifen-resistant breast cancer cells. mdpi.com
Antifibrotic Effects
This compound has demonstrated antifibrotic activities in various studies. nih.govpreprints.orgplos.org These effects are part of its broader profile of beneficial biological activities, which also include anti-inflammatory and immunomodulatory actions. nih.govplos.org The antifibrotic properties of C15:0 have been observed in vitro and in vivo. nih.gov For instance, daily supplementation with C15:0 has been shown to attenuate liver fibrosis in a model of nonalcoholic fatty liver disease. plos.org The mechanism behind these effects is linked to its pleiotropic nature, including the activation of peroxisome proliferator-activated receptors (PPAR)-α/δ and inhibition of pathways like the mammalian target of rapamycin (mTOR). nih.govpreprints.org These actions are comparable to those of compounds known for their longevity-enhancing properties, such as rapamycin, which also exhibits antifibrotic effects. nih.govpreprints.org
Antimicrobial Properties
This compound possesses notable antimicrobial properties, exhibiting inhibitory effects against a range of pathogenic bacteria and fungi. nih.govplos.orgusbio.net Research has documented its activity against various microbes, highlighting its potential as an antimicrobial agent. plos.orgusbio.netresearchgate.net Studies have shown that C15:0 can inhibit the growth of bacteria such as Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli, and Proteus vulgaris. plos.org It has also been found to be effective against fungi, including Candida and Aspergillus species. plos.org
Furthermore, this compound has been investigated for its ability to combat polymicrobial biofilms, which are communities of microbes that can cause severe infections. researchgate.net It has shown efficacy in preventing the formation and destabilizing the structure of mixed biofilms containing Candida albicans and Klebsiella pneumoniae. researchgate.net This suggests its potential application in preventing infections associated with biofilms. researchgate.net
Table 1: Documented Antimicrobial Activity of this compound
| Organism Type | Specific Pathogens Inhibited by this compound | Reference |
|---|---|---|
| Bacteria | Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli, Proteus vulgaris, Klebsiella pneumoniae | plos.orgresearchgate.net |
Mitochondrial Function Repair
A key cellular activity of this compound is its ability to repair and support mitochondrial function. nih.govnutritionaloutlook.comnih.govfatty15.com Mitochondria are essential for cellular energy production, and their dysfunction is linked to various age-related conditions. nutritionaloutlook.comnih.govmyquinstory.info this compound helps maintain cellular health by stabilizing cell membranes and improving mitochondrial efficiency. nutritionaloutlook.comnih.govfatty15.com
Research indicates that C15:0 integrates into mitochondrial membranes, making them more robust and protecting them against lipid peroxidation. nih.govmyquinstory.info This structural support contributes to improved mitochondrial function. myquinstory.info Studies have quantified these benefits, showing that C15:0 can reduce damaging reactive oxygen species (ROS) and increase the production of adenosine (B11128) triphosphate (ATP), the cell's primary energy currency. fatty15.commyquinstory.info Specifically, C15:0 has been shown to improve mitochondrial function by up to 45% and increase ATP levels by as much as 350% in certain studies. myquinstory.info By reversing key aspects of mitochondrial dysfunction, C15:0 helps counter ferroptosis, a form of iron-dependent cell death. nutritionaloutlook.comnih.gov
Table 2: Effects of this compound on Mitochondrial Function
| Parameter | Observed Effect | Reference |
|---|---|---|
| Mitochondrial Function | Improved by up to 45% | myquinstory.info |
| Reactive Oxygen Species (ROS) | Reduced | fatty15.commyquinstory.info |
| Adenosine Triphosphate (ATP) | Increased by up to 350% | myquinstory.info |
Regulation of Glucose Metabolism and Insulin (B600854) Sensitivity
This compound plays a significant role in the regulation of glucose metabolism and insulin sensitivity. nih.govresearchgate.netfoodandnutritionresearch.net Studies have shown that it has a direct beneficial effect on how cells take up and use glucose. researchgate.netnih.govfoodandnutritionresearch.net This is particularly relevant for skeletal muscle cells, which are major sites of glucose uptake from the blood. biologists.com Unlike some other saturated fatty acids that can induce insulin resistance, this compound has been found to enhance glucose utilization and exhibit an insulin-sensitizing effect in myotubes (muscle cells). researchgate.netfoodandnutritionresearch.netnih.govfoodandnutritionresearch.net
Research conducted on C2C12 myotubes has demonstrated that this compound significantly promotes glucose uptake. researchgate.netfoodandnutritionresearch.netnih.govfoodandnutritionresearch.net This effect occurs under both basal (non-insulin-stimulated) and insulin-stimulated conditions. foodandnutritionresearch.netnih.gov The promotion of glucose uptake is a key mechanism through which C15:0 can positively influence glucose metabolism. researchgate.net This action is distinct from the detrimental effects on glucose uptake observed with some even-chain saturated fatty acids like palmitic acid. foodandnutritionresearch.net
The increased glucose uptake prompted by this compound is mediated by the translocation of Glucose Transporter 4 (GLUT4) to the plasma membrane. researchgate.netfoodandnutritionresearch.netnih.govfoodandnutritionresearch.net GLUT4 is the primary insulin-regulated glucose transporter in muscle and fat cells. biologists.comdiabetesjournals.org In its resting state, GLUT4 resides inside the cell; upon stimulation, it moves to the cell surface to facilitate glucose entry. biologists.com Studies have shown that treatment with this compound significantly increases the amount of GLUT4 protein at the plasma membrane of myotubes. researchgate.netfoodandnutritionresearch.netnih.govfoodandnutritionresearch.net This enhanced translocation allows more glucose to be transported into the cell.
The molecular mechanism by which this compound stimulates glucose uptake and GLUT4 translocation is through the activation of the 5'-adenosine monophosphate-activated protein kinase (AMPK) pathway. researchgate.netfoodandnutritionresearch.netnih.gov Specifically, this compound increases the phosphorylation of AMPK and its downstream target, Akt substrate of 160 kDa (AS160). researchgate.netfoodandnutritionresearch.netnih.govfoodandnutritionresearch.net The phosphorylation of AS160 is a critical step that leads to GLUT4 translocation. foodandnutritionresearch.net
Notably, this action is independent of the classical insulin signaling pathway that involves the insulin receptor substrate 1 (IRS1) and protein kinase B (Akt). researchgate.netfoodandnutritionresearch.netnih.gov While some saturated fatty acids impair this insulin-dependent pathway, this compound does not affect the phosphorylation levels of IRS1 or Akt. researchgate.netnih.govfoodandnutritionresearch.net Instead, it provides an alternative route to stimulate glucose uptake. This was confirmed in studies where an AMPK inhibitor, Compound C, blocked the effects of this compound on both AMPK activation and GLUT4 translocation. researchgate.netfoodandnutritionresearch.netnih.govfoodandnutritionresearch.net Therefore, this compound stimulates glucose uptake via the AMPK-AS160 pathway, and by doing so, it also enhances the cell's sensitivity to insulin. researchgate.netnih.govfoodandnutritionresearch.net
Table 3: Summary of this compound's Effect on Glucose Metabolism Pathways in Myotubes
| Pathway Component | Effect of this compound | Reference |
|---|---|---|
| Glucose Uptake | Significantly promoted | researchgate.netfoodandnutritionresearch.netnih.gov |
| GLUT4 Translocation | Significantly promoted | researchgate.netfoodandnutritionresearch.netnih.govfoodandnutritionresearch.net |
| AMPK Phosphorylation | Increased | researchgate.netfoodandnutritionresearch.netnih.gov |
| AS160 Phosphorylation | Increased | researchgate.netfoodandnutritionresearch.netnih.gov |
Glucose Transporter 4 (GLUT4) Translocation
Cell Membrane Stabilization and Reduction of Lipid Peroxidation
This compound (C15:0) plays a primary role in stabilizing cell membranes. nih.govnutritionaloutlook.com As a stable saturated fatty acid, it is readily incorporated into the lipid bilayers of cells, including those of red blood cells. nih.gov This integration enhances the structural integrity of the membrane, making it more robust and less susceptible to damage. fatty15.com By strengthening cell membranes, C15:0 helps protect them against age-related breakdown. fatty15.com
A key aspect of this stabilization is the reduction of lipid peroxidation. nih.govnih.gov Polyunsaturated fatty acids, with their multiple double bonds, are particularly vulnerable to attack by oxygen, leading to lipid peroxidation. nih.gov This process is a major contributor to numerous aging-related diseases. nih.gov this compound's stability means it is less prone to peroxidation, and its presence in the membrane helps shield more fragile fatty acids from this oxidative damage. nih.govnih.gov
This concept is central to the "Cellular Stability Hypothesis," which posits that the stability of fatty acids within cell membranes is a determinant of mammalian longevity by protecting against lipid peroxidation. nih.gov Research suggests that cell membranes require a concentration of >0.4% to 0.64% C15:0 to maintain optimal cellular stability and long-term health. nih.govnutritionaloutlook.com A deficiency, defined as ≤0.2% of total circulating fatty acids, can lead to increased cellular fragility and susceptibility to ferroptosis. nih.govnutritionaloutlook.com Ferroptosis is a form of cell death driven by the iron-dependent peroxidation of fragile fatty acids in cell membranes. nih.govresearchgate.net By stabilizing membranes and reducing lipid peroxidation, this compound helps to reverse the underpinnings of ferroptosis. nih.govfatty15.com
Table 1: Effects of this compound on Cellular Health Markers
| Marker | Finding | Reference |
| Cell Membrane Strengthening | Integrates into cell membranes to strengthen them. | fatty15.com |
| Reactive Oxygen Species (ROS) | Reduces damaging reactive oxygen species by 45%. | fatty15.com |
| Cellular Energy (ATP) | Increases ATP within cells by up to 350%. | fatty15.com |
| Optimal Membrane Concentration | >0.4% to 0.64% C15:0 needed for cellular stability. | nih.govnutritionaloutlook.com |
Endocannabinoid System Interactions
The endocannabinoid system (ECS) is a complex cell-signaling network involved in regulating a wide range of physiological processes, including mood, sleep, appetite, and immune function. healthline.comfatty15.com The system's core components include endocannabinoids (molecules produced by the body), receptors that they bind to, and enzymes that break them down. healthline.com The two primary endocannabinoid receptors are Cannabinoid Receptor 1 (CB1), found mostly in the central nervous system, and Cannabinoid Receptor 2 (CB2), located primarily in the peripheral nervous system and immune cells. healthline.comfatty15.comfatty15.com
Metabolism to Pentadecanoylcarnitine (PDC)
This compound serves as a precursor to a bioactive metabolite that directly interacts with the endocannabinoid system. fatty15.comfatty15.com Within the body's cells, this compound (C15:0) combines with carnitine to form a molecule called pentadecanoylcarnitine (PDC). fatty15.com This endogenous metabolite is an acylcarnitine, a class of compounds that transport fatty acids into the mitochondria for energy production through beta-oxidation. fatty15.com The discovery of PDC as a key metabolite of C15:0 has unveiled a significant pathway through which this fatty acid exerts its effects. researchgate.net
Cannabinoid Receptor 1 (CB1) and Cannabinoid Receptor 2 (CB2) Activation
Recent scientific studies have identified pentadecanoylcarnitine (PDC) as the second-ever discovered "full-acting" endocannabinoid. fatty15.com A full-acting endocannabinoid is a molecule that can fully activate both CB1 and CB2 receptors. fatty15.com This is a significant finding, as the two most well-known endocannabinoids, anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), have different binding affinities; AEA binds primarily to CB1 receptors, while 2-AG binds to both. fatty15.comocl-journal.org
Research has demonstrated that PDC is a full agonist at both CB1 and CB2 receptors. projectcbd.org This dual activation allows PDC to influence the wide array of physiological processes regulated by the endocannabinoid system, including those related to mood, comfort, sleep, and immune system function. fatty15.comprojectcbd.org Beyond its role as an endocannabinoid, PDC has also been found to have immune-calming properties and to interact with serotonin (B10506) receptors. fatty15.compreprints.org
Table 2: Pentadecanoylcarnitine (PDC) Receptor Activation
| Receptor | Activity | EC₅₀ | Reference |
| Cannabinoid Receptor 1 (CB1) | Full Agonist | 3.2–3.7 μM | |
| Cannabinoid Receptor 2 (CB2) | Full Agonist | 3.2–3.7 μM |
Clinical and Physiological Significance of Pentadecanoic Acid
Epidemiological Associations and Health Outcomes
Observational studies have consistently linked higher circulating levels of pentadecanoic acid with more favorable health outcomes, particularly concerning cardiometabolic and liver conditions. nih.govresearchgate.net These associations have prompted further investigation into the physiological mechanisms through which this fatty acid may exert its protective effects.
Cardiometabolic Health Associations
Growing evidence points towards a significant association between higher levels of this compound and a reduced risk of several cardiometabolic diseases. cdnsciencepub.com These findings are supported by large-scale prospective cohort studies and meta-analyses. researchgate.netmdpi.comresearchgate.net
Multiple studies have reported an inverse relationship between circulating this compound concentrations and the incidence of type 2 diabetes mellitus (T2D). utoronto.camdpi.comnih.gov A meta-analysis of prospective studies demonstrated that a per standard deviation increase in odd-chain saturated fatty acids, including this compound, was associated with a reduced risk of developing T2D. mdpi.com Specifically, for each standard deviation increase in this compound, the summarized relative risk for T2D was 0.86. mdpi.com
In a multiethnic cohort study, higher serum levels of this compound were associated with a decreased risk of incident diabetes. nih.gov These findings suggest that this compound may play a role in the prevention of T2D. nih.gov
Table 1: Association between this compound and Type 2 Diabetes Risk
| Study Type | Population | Key Finding | Citation |
| Meta-analysis | Multiple prospective cohort studies | Per standard deviation increase in C15:0 was associated with a 14% lower risk of T2D. | mdpi.com |
| Prospective Cohort Study | 659 adults without diabetes at baseline | Higher serum C15:0 was associated with a decreased incident diabetes risk (OR: 0.73). | nih.gov |
| Review | Multiple observational studies | Consistent evidence that dairy fat intake, with C15:0 as a biomarker, is negatively associated with T2D risk. | cdnsciencepub.comresearchgate.net |
Higher circulating levels of this compound have been linked to a lower risk of cardiovascular disease (CVD). ahajournals.orgresearchgate.net A meta-analysis of 18 observational studies concluded that higher serum levels of this compound resulted in a decreased risk of cardiovascular disease. researchgate.net Another study found that each standard deviation increase in plasma phospholipid this compound was associated with a 19% lower risk of CVD and a 26% lower risk of coronary heart disease. ahajournals.org
Furthermore, in a large prospective study of older adults, higher serum levels of nonesterified this compound were associated with a 27% lower risk of heart failure. karger.com These findings suggest a potential protective role of this compound in cardiovascular health. researchgate.net
Table 2: Association between this compound and Cardiovascular Disease Risk
| Study Type | Population | Key Finding | Citation |
| Meta-analysis | 18 observational studies | Higher serum C15:0 levels were associated with a decreased risk of CVD. | researchgate.net |
| Prospective Cohort Study | ~2800 US adults | Each standard deviation increase in plasma phospholipid C15:0 was associated with a 19% lower risk of CVD. | ahajournals.org |
| Prospective Cohort Study | 2,140 older adults | Higher serum nonesterified C15:0 was associated with a 27% lower risk of heart failure. | karger.com |
The influence of this compound on lipid profiles appears to be complex. Some epidemiological studies have linked higher circulating concentrations of C15:0 to lower total cholesterol and triglycerides. nih.gov In a clinical trial involving participants with T2D, an increase in high-fat dairy consumption, which led to a rise in this compound levels, was positively associated with changes in total cholesterol, very-low-density lipoprotein cholesterol (VLDL-C), and triglycerides. mdpi.com However, it is important to note that the dietary intervention in this study involved whole dairy products, not isolated this compound. mdpi.com
Conversely, other research suggests that replacing saturated fatty acids with polyunsaturated fats leads to a reduction in LDL cholesterol. who.int The specific effects of this compound, as an individual odd-chain saturated fatty acid, on lipoprotein cholesterol levels require further clarification, as some studies have shown that not all saturated fats have the same impact on lipoprotein profiles. tandfonline.com
This compound has been positively associated with improved insulin (B600854) sensitivity and beta-cell function. nih.govnih.gov In a study of adults without diabetes, higher serum this compound was positively associated with both insulin sensitivity and a disposition index, which is a measure of beta-cell function. nih.govresearchgate.net This suggests that this compound may help the body use insulin more effectively and support the insulin-producing capacity of the pancreas. utoronto.ca
In vitro studies have shown that this compound can stimulate glucose uptake in muscle cells through a pathway that is independent of insulin signaling, further supporting its potential role in improving insulin sensitivity. foodandnutritionresearch.net While some fatty acids have been linked to beta-cell lipotoxicity, the specific effects of this compound appear to be beneficial for beta-cell function. frontiersin.orgptbioch.edu.plfrontiersin.org
Impact on Circulating Cholesterol and Triglyceride Levels
Liver Health Implications
Emerging evidence suggests a link between lower levels of this compound and non-alcoholic fatty liver disease (NAFLD) and its more severe form, non-alcoholic steatohepatitis (NASH). nih.govplos.org In a study of patients with NAFLD, serum levels of this compound were significantly lower in those with more advanced disease. plos.org These levels also negatively correlated with fasting glucose and the liver enzyme aspartate transaminase (AST). plos.org
A clinical trial investigating the effects of this compound supplementation in obese participants found that those with a greater increase in circulating C15:0 levels also had a significant decrease in the liver enzymes alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). nutritionaloutlook.com Animal studies have also shown that supplementing a diet that induces NASH with this compound can reduce AST levels and liver inflammation. plos.org These findings point to a potential role for this compound in supporting liver health.
Table 3: Association between this compound and Liver Health Markers
| Study Type | Population/Model | Key Finding | Citation |
| Human Study (NAFLD patients) | 106 NAFLD patients | Serum C15:0 levels were significantly lower in patients with higher NAFLD activity scores. | plos.org |
| Clinical Trial (Obese participants) | 30 obese participants | Participants with a greater increase in C15:0 levels had a significant decrease in liver enzymes ALT and AST. | nutritionaloutlook.com |
| Animal Study (NASH mouse model) | Mice on a methionine- and choline-deficient diet | C15:0 supplementation reduced AST levels and hepatic inflammation. | plos.org |
Associations with Nonalcoholic Fatty Liver Disease (NAFLD) and Nonalcoholic Steatohepatitis (NASH)
Nonalcoholic fatty liver disease (NAFLD) is a condition characterized by the accumulation of excess fat in the liver of individuals who consume little to no alcohol. prweb.com It represents a spectrum of liver disorders, ranging from simple steatosis to the more aggressive nonalcoholic steatohepatitis (NASH), which can progress to severe liver damage. prweb.com Evidence suggests that deficiencies in essential nutrients, including this compound, may be related to the development of NAFLD. prweb.com
Observational studies have consistently demonstrated an inverse relationship between levels of this compound and the prevalence and severity of NAFLD. Lower circulating levels of this compound have been associated with a higher risk of developing NAFLD. nih.gov In pediatric populations, dairy fat intake, a source of this compound, and plasma levels of C15:0 have been found to be inversely correlated with the amount of fat in the liver. gdx.net
In adults, lower serum levels of this compound are observed in patients with more advanced NAFLD, specifically those with a NAFLD Activity Score (NAS) of 5 or greater. nih.gov Furthermore, these lower levels of C15:0 also correlate with higher fasting glucose and aspartate aminotransferase (AST), a marker of liver injury. nih.govmwhp.com Studies involving two independent cohorts of patients with NAFLD identified a panel of six fatty acids, including this compound, that could potentially serve as non-invasive markers for NASH. nih.gov The inclusion of this compound in a predictive panel, along with other fatty acids and clinical parameters, showed high sensitivity and specificity for identifying intermediate or advanced fibrosis in NAFLD patients. nih.govmwhp.com
Animal studies provide further support for the protective role of this compound. In a mouse model of NASH, a diet supplemented with C15:0 led to reduced levels of AST and a decrease in the infiltration of ceroid-laden macrophages in the liver, suggesting that a deficiency in this compound may contribute to liver injury in NASH. nih.govmwhp.com
A randomized controlled trial investigating the effects of a Mediterranean-like diet in Chinese females with NAFLD found that supplementation with this compound resulted in a reduction in LDL-cholesterol. tufts.edu
Table 1: Association of this compound with NAFLD/NASH Parameters
| Parameter | Association with this compound | Study Population | Key Findings | Citation |
| Liver Fat | Inverse correlation | Children | Higher plasma C15:0 was associated with lower liver fat. | gdx.net |
| NAFLD Activity Score (NAS) | Inverse correlation | Adult NAFLD patients | Patients with NAS ≥5 had significantly lower C15:0 levels. | nih.gov |
| Hepatocyte Ballooning | Inverse correlation | Adult NAFLD patients | C15:0 levels were negatively correlated with hepatocyte ballooning scores. | nih.gov |
| Fasting Glucose | Inverse correlation | Adult NAFLD patients | Lower C15:0 levels were associated with higher fasting glucose. | nih.govmwhp.com |
| Aspartate Aminotransferase (AST) | Inverse correlation | Adult NAFLD patients | Lower C15:0 levels were associated with higher AST levels. | nih.govmwhp.com |
| Liver Injury in NASH model | Protective effect | Mice | C15:0 supplementation reduced AST levels and macrophage infiltration. | nih.govmwhp.com |
Attenuation of Liver Fibrosis
Liver fibrosis, the excessive accumulation of scar tissue in the liver, is a critical consequence of progressive liver diseases like NASH. Emerging research indicates that this compound may play a role in mitigating this process.
In a study on patients with NAFLD, lower proportions of this compound in plasma phospholipids (B1166683) were a characteristic of a principal component associated with a trend towards increased liver fibrosis. consensus.app Conversely, in vivo studies have demonstrated a more direct anti-fibrotic effect. In a rat model of thioacetamide-induced liver fibrosis, oral administration of this compound was shown to attenuate the condition by modulating oxidative stress, inflammation, and ferroptosis pathways. preprints.orgfatty15.com Histopathological analysis revealed that this compound treatment mitigated pathological changes such as lymphocyte infiltration, collagen buildup, and the development of bridging fibrosis. preprints.orgfatty15.com
Furthermore, a study using human cell-based systems demonstrated that this compound possesses antifibrotic activities. nih.gov These findings align with animal studies where daily oral supplementation with C15:0 for 11 weeks effectively lowered liver fibrosis in a model of NAFLD and NASH. nih.gov
Table 2: Effects of this compound on Liver Fibrosis
| Model | Key Findings | Citation |
| Human NAFLD patients | Lower plasma C15:0 was part of a profile trending with higher fibrosis. | consensus.app |
| Rat model of liver fibrosis | Oral C15:0 attenuated fibrosis by modulating oxidative stress and inflammation. | preprints.orgfatty15.com |
| Human cell-based systems | Demonstrated direct, dose-dependent antifibrotic activities. | nih.gov |
| Animal model of NAFLD/NASH | Daily oral C15:0 supplementation for 11 weeks lowered liver fibrosis. | nih.gov |
Immune System Health
This compound exhibits significant immunomodulatory and anti-inflammatory properties, suggesting its potential to influence a range of immune-mediated conditions.
Modulation in Inflammatory Bowel Disease (IBD)
Inflammatory Bowel Disease (IBD), which includes Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. Recent research points to a potential therapeutic role for this compound in managing IBD. Fatty acids are known to be involved in the management of IBD through various mechanisms, including the regulation of immune function and inflammation. mdpi.com
Studies in mouse models of IBD have shown that supplementation with this compound can have significant anti-inflammatory effects. nih.govconsensus.app In a mouse model of DSS-induced colitis, C15:0 supplementation led to reduced inflammation and improved gut permeability. nih.gov The treatment helped in maintaining body weight, preserving the structural integrity of the gut, and alleviating the clinical signs of colitis. nih.gov Similar beneficial effects were observed in a model of chronic ileitis, where C15:0 treatment reduced the severity of the condition. nih.govmwhp.comprweb.commdpi.com
Gene expression analysis from these studies revealed that this compound alters the expression of genes involved in immune responses and tissue remodeling, including the modulation of cytokines and matrix metalloproteinases. mdpi.comprweb.com These findings suggest that this compound may be a promising therapeutic agent for IBD by reducing inflammation and maintaining gut integrity. consensus.appmdpi.comprweb.com
Mitigation of Chronic Inflammation
Chronic, low-grade inflammation is a key driver of many age-related diseases. This compound has demonstrated broad anti-inflammatory activities that may help to counteract this process. Higher circulating concentrations of C15:0 have been linked to lower levels of chronic inflammation. nutraingredients-usa.com
In human cell-based systems mimicking various disease states, this compound has shown broad, dose-dependent anti-inflammatory and immunomodulatory activities. nih.govnutraingredients-usa.com It has been observed to lower several key inflammatory biomarkers. nih.govnutraingredients-usa.com For instance, both C15:0 and the omega-3 fatty acid EPA were found to lower monocyte chemoattractant protein-1 (MCP-1) in systems modeling chronic inflammation and cardiovascular disease. nutraingredients-usa.com
Furthermore, studies comparing the cellular activities of this compound to other compounds have revealed its potent anti-inflammatory effects. It shares numerous clinically relevant activities with rapamycin (B549165), including the reduction of inflammatory markers in systems relevant to cardiovascular disease, autoimmune disease, and lung inflammation. prweb.compreprints.org Specifically, C15:0 has been shown to lower inflammatory markers such as HLA-DR, CD38, CD40, and various interleukins. prweb.compreprints.org These broad anti-inflammatory properties are expected to directly address "inflammaging," a state of chronic low-level inflammation associated with aging. preprints.org
Longevity and Healthspan Enhancement
Emerging evidence suggests that this compound may play a role in promoting longevity and enhancing healthspan by targeting key cellular pathways associated with aging. Higher dietary intake and circulating concentrations of C15:0 have been linked to lower mortality and greater longevity. nutraingredients-usa.com
This compound activates AMP-activated protein kinase (AMPK) and inhibits the mechanistic target of rapamycin (mTOR), both of which are central components of the human longevity pathway. nih.govnih.govpreprints.orgmdpi.com The activation of AMPK and inhibition of mTOR are well-established strategies for promoting cellular health and longevity.
Studies comparing the bioactivity of this compound with known longevity-enhancing compounds like rapamycin and metformin (B114582) have yielded promising results. In human cell-based assays, C15:0 demonstrated a broad range of clinically relevant activities, many of which were shared with rapamycin. nih.govpreprints.orgmdpi.comnutraingredients-usa.com These shared activities include anti-inflammatory, antifibrotic, and anticancer effects. nih.govnih.gov Notably, some research suggests that pure C15:0 may have more cell-repairing benefits than rapamycin. nutraingredients-usa.com
The consistent finding across multiple studies is that individuals with higher circulating levels of this compound have a lower risk of developing age-associated conditions. nih.govnutraingredients-usa.com This supports the proposition of C15:0 as a natural and safe nutrient that supports healthy aging and longevity. nutraingredients-usa.com The discovery of its potential anti-aging properties was initially sparked by observations in older dolphins, where higher C15:0 levels were associated with healthier aging. gdx.netmwhp.comtufts.edu
Cancer Risk Associations
The relationship between this compound and cancer is an area of active investigation, with early studies suggesting potential anti-cancer properties.
In vitro studies using cell systems that model cancer and tumor development have shown that this compound can effectively decrease the proliferation of cancer cells. prweb.com At higher doses, the clinically relevant activities of C15:0 have been found to closely match those of common chemotherapy drugs like gemcitabine (B846) and paclitaxel. prweb.complos.org
Specifically, research has demonstrated that this compound can suppress the growth of breast cancer cells by inhibiting their migration and invasiveness. prweb.com It has also been shown to induce apoptosis (programmed cell death) in human breast carcinoma cells. researchgate.net Furthermore, when combined with the chemotherapy drug gemcitabine, C15:0 demonstrated enhanced antitumor activities across nine different cancer cell lines in laboratory models. prweb.com In the context of breast cancer, combining this compound with tamoxifen (B1202) was found to synergistically suppress the growth of tamoxifen-resistant breast cancer cells. mdpi.com
Population-based studies have also provided evidence for a potential protective role. An inverse association has been observed between dietary intake of this compound and the risk of colorectal cancer. mdpi.com While these findings are promising, it is important to note that this is an emerging area of research, and more studies are needed to fully understand the role of this compound in cancer prevention and treatment. prweb.com
Attenuation of Anemia
Recent studies have pointed towards a beneficial role of this compound in mitigating anemia. Research has shown that daily oral supplementation with this compound can successfully attenuate anemia in animal models. plos.orgpreprints.org Furthermore, observational studies in children have revealed that higher levels of this compound in erythrocyte (red blood cell) membranes are associated with less severe iron deficiency anemia. nih.govpreprints.org The proposed mechanism involves this compound's ability to integrate into cell membranes, thereby enhancing their stability and reducing the risk of premature destruction (hemolysis) and lipid peroxidation. nih.govresearchgate.net A deficiency in circulating this compound (defined as ≤0.2% of total fatty acids) has been linked to a "Cellular Fragility Syndrome," which includes a higher risk of developing anemia. researchgate.netmdpi.com
Lung Function Improvement
This compound has been associated with positive outcomes in lung health, particularly in individuals with chronic obstructive pulmonary disease (COPD). Studies have demonstrated a linear correlation between dietary intake of this compound and improved lung function, as measured by the FEV1/FVC ratio (a key spirometric parameter), in patients with COPD. preprints.orgnih.gov One study found that for each milligram increase in this compound intake, the FEV1/FVC ratio increased by 0.47 ml, and this effect was even more pronounced after adjusting for calorie intake. nih.gov While the exact mechanisms are still under investigation, these findings suggest a protective role for this fatty acid in maintaining respiratory function. In contrast to these findings, another study noted an accumulation of this compound in COPD patients, alongside other fatty acids, suggesting complex alterations in lipid metabolism in the disease state. mdpi.com Furthermore, a recent study has shown that this compound can attenuate pulmonary fibrosis by inhibiting key signaling pathways involved in the fibrotic process. atsjournals.org
Neurological Health Associations (e.g., Alzheimer's Disease)
The link between this compound and neurological health, including Alzheimer's disease, is an area of growing interest. Research has indicated that higher levels of free this compound in the cerebrospinal fluid are associated with a lower risk of developing Alzheimer's disease. preprints.orgmdpi.com In one study analyzing brain tissue, concentrations of this compound were found to be 35% higher in individuals with late-stage Alzheimer's disease compared to healthy controls, suggesting significant alterations in fatty acid metabolism in the brain of AD patients. nih.gov Further research into the mechanisms of action has shown that this compound acts as a dose-dependent inhibitor of fatty acid amide hydrolase (FAAH) and monoamine oxidase B (MAO-B), enzymes that have been implicated in the formation of amyloid-beta plaques and neuroinflammation, key features of Alzheimer's disease. mdpi.com These findings suggest that this compound may offer neuroprotective effects relevant to age-related cognitive decline. mdpi.com
Associations with Viral Disease Outcomes (e.g., Dengue Hemorrhagic Fever/Dengue Shock Syndrome)
Intriguing associations have been identified between this compound levels and the severity of certain viral diseases, such as Dengue fever. Studies have shown that lower serum concentrations of this compound in patients with Dengue fever are associated with a higher risk of progressing to the more severe forms of the disease, Dengue Hemorrhagic Fever (DHF) and Dengue Shock Syndrome (DSS). nih.govresearchgate.net Specifically, patients in the highest quintile of this compound levels had a 76% lower odds of progressing to DHF/DSS compared to those in the lowest quintile. nih.govresearchgate.net This inverse relationship suggests a potential protective role for this compound in modulating the inflammatory response and disease course of Dengue virus infection. researchgate.netnih.gov
This compound as a Biomarker
Beyond its direct physiological effects, this compound serves as a valuable biomarker in clinical and nutritional research. Its concentration in the body can provide insights into dietary habits and the risk of developing certain diseases.
Biomarker for Dietary Intake Patterns
This compound is a well-established biomarker for the intake of dairy fat. consensus.appnih.govtandfonline.com Since it is primarily obtained from external sources like dairy products and is not readily synthesized by the human body, its levels in plasma, serum, and erythrocytes reflect dietary consumption. mdpi.comfoodandnutritionresearch.net Studies have shown positive correlations between plasma phospholipid this compound and self-reported intake of total dairy, cheese, and whole-fat dairy products. ahajournals.orgnih.gov For instance, one study in young children found significant correlations between plasma this compound and the intake frequency of total dairy products (r=0.29), total fat dairy products (r=0.39), and cheese products (r=0.36). foodandnutritionresearch.net This makes this compound a reliable tool for objectively assessing dairy consumption in epidemiological studies. ahajournals.orgnih.gov
Biomarker for Disease Risk Assessment
Circulating levels of this compound have been consistently linked to the risk of various chronic diseases. Numerous large-scale prospective cohort studies have demonstrated that higher concentrations of this fatty acid are associated with a lower risk of developing type 2 diabetes, cardiovascular disease, and heart failure. plos.orgresearchgate.net A meta-analysis of 18 cohort studies revealed a linear correlation between higher serum cholesterol ester C15:0 concentrations and a lower risk of cardiovascular disease. researchgate.net Similarly, higher serum this compound has been associated with a decreased risk of incident type 2 diabetes. nih.govfrontiersin.org These associations underscore the potential of using this compound as a biomarker to identify individuals at higher risk for these cardiometabolic conditions and to monitor the effectiveness of dietary interventions.
Table of Research Findings on this compound
| Area of Significance | Key Finding | Supporting Evidence | Reference |
|---|---|---|---|
| Attenuation of Anemia | Daily oral supplementation attenuates anemia in vivo. | Animal models show reduced anemia. | plos.orgpreprints.org |
| Higher erythrocyte C15:0 is linked to less severe iron deficiency anemia in children. | Observational studies in children. | nih.govpreprints.org | |
| Lung Function Improvement | Dietary intake is linearly correlated with improved FEV1/FVC ratio in COPD patients. | Cross-sectional study in COPD patients. | preprints.orgnih.gov |
| Attenuates pulmonary fibrosis by inhibiting Smad2/3 signaling. | In vitro and ex vivo experiments. | atsjournals.org | |
| Neurological Health (Alzheimer's) | Higher cerebrospinal fluid C15:0 is associated with a lower risk of Alzheimer's disease. | Observational studies in humans. | preprints.orgmdpi.com |
| Inhibits FAAH and MAO-B, enzymes linked to Alzheimer's pathology. | In vitro enzyme inhibition assays. | mdpi.com | |
| Viral Disease Outcomes (Dengue) | Lower serum C15:0 is associated with progression to severe Dengue (DHF/DSS). | Prospective case-control study. | nih.govresearchgate.net |
| Biomarker for Dietary Intake | Serves as a reliable biomarker for dairy fat intake. | Correlation studies with self-reported dietary intake. | consensus.appnih.govtandfonline.com |
| Biomarker for Disease Risk | Higher circulating levels are associated with a lower risk of type 2 diabetes and cardiovascular disease. | Meta-analyses and prospective cohort studies. | plos.orgresearchgate.netfrontiersin.org |
Analytical Methodologies for Pentadecanoic Acid Quantification
Chromatographic Techniques
Chromatography is a fundamental laboratory technique for the separation of mixtures. For pentadecanoic acid analysis, the two primary chromatographic approaches are Gas Chromatography (GC) and Liquid Chromatography (LC), both of which are typically paired with Mass Spectrometry (MS) for detection and quantification. ontosight.ai
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical method for the quantification of volatile and semi-volatile compounds. Due to the low volatility of fatty acids like this compound, a derivatization step is necessary to convert them into more volatile forms suitable for GC analysis. nih.govlabtorg.kz
The most common derivatization technique for fatty acid analysis by GC-MS is the conversion to Fatty Acid Methyl Esters (FAMEs). gcms.czlabrulez.comnih.gov This process involves an esterification reaction that replaces the acidic proton of the carboxylic acid group with a methyl group, thereby increasing the volatility of the compound. labtorg.kz
Several methods exist for the preparation of FAMEs. One common approach is acid-catalyzed methylation, which often utilizes reagents like methanolic hydrogen chloride or boron trifluoride-methanol. nih.govsigmaaldrich.com For instance, a sample containing lipids can be heated with a methanolic hydrogen chloride solution to facilitate the transesterification of fatty acids from triglycerides and other lipids into their corresponding FAMEs. sigmaaldrich.com Another method involves a base-catalyzed reaction followed by an acid-catalyzed step. For example, lipids can be treated with methanolic potassium hydroxide (B78521) followed by hydrochloric acid to produce FAMEs. nih.gov The choice of method can depend on the sample matrix and the specific fatty acids of interest.
After derivatization, the FAMEs are typically extracted into a non-polar solvent, such as hexane, before being injected into the GC-MS system. labrulez.comnih.gov
Table 1: Comparison of FAME Derivatization Methods
| Method | Reagents | Typical Conditions | Notes |
|---|---|---|---|
| Acid-Catalyzed | Methanolic HCl | Heat at 80°C for 20 minutes. sigmaaldrich.com | A common and effective method for a variety of sample types. |
| Base/Acid-Catalyzed | Methanolic KOH, HCl | Sequential reaction at room temperature. nih.gov | Suitable for the determination of both cis and trans fatty acids. nih.gov |
This table provides a summary of common derivatization methods for preparing Fatty Acid Methyl Esters (FAMEs) for GC-MS analysis.
To ensure accurate quantification, an internal standard is typically added to the sample before extraction and derivatization. An internal standard is a compound that is chemically similar to the analyte but is not naturally present in the sample. Its purpose is to correct for any loss of analyte during sample preparation and analysis.
For the analysis of this compound, a common choice for an internal standard is a deuterated version of the fatty acid itself, such as this compound-d3. caymanchem.comlipidmaps.org Other odd-chain fatty acids that are not expected to be in the sample, like heptadecanoic acid (C17:0), are also frequently used. nih.govcambridge.org The internal standard is added at a known concentration, and the ratio of the analyte's response to the internal standard's response is used to calculate the concentration of the analyte. This method improves the precision and accuracy of the quantification. lipidmaps.org
Sample Preparation Procedures (e.g., Fatty Acid Methyl Ester Derivatization)
Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Variants
Liquid chromatography-mass spectrometry (LC-MS) offers an alternative to GC-MS for the analysis of fatty acids. ontosight.ai A key advantage of LC-MS is that it can often analyze fatty acids in their native, underivatized form, which simplifies sample preparation. nih.govmdpi.com
High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) is a highly sensitive and specific method for the direct determination of free fatty acids, including this compound, in complex matrices like milk and wine. nih.govmdpi.com This technique allows for the simultaneous determination of a wide range of fatty acids in a single run. nih.gov
In a typical HPLC-HRMS method, the sample undergoes a simple liquid-liquid extraction to isolate the lipids. nih.gov The extract is then injected into the HPLC system, where the fatty acids are separated on a reversed-phase column. The separated compounds then enter the mass spectrometer, which is operated in negative electrospray ionization (ESI) mode for the detection of the deprotonated fatty acid molecules. nih.govmdpi.com HRMS provides very accurate mass measurements, which aids in the confident identification of the analytes. nerc.ac.ukacs.org
Table 2: Example of HPLC-HRMS Method Parameters for Fatty Acid Analysis
| Parameter | Condition |
|---|---|
| HPLC System | Accela system HPLC |
| Mass Spectrometer | LTQ Velos Orbitrap |
| Column | Kinetex C8 analytical column (2.6 μm, 3.0 mm × 100 mm) |
| Mobile Phase A | Water with 0.5 mM NH₃ |
| Mobile Phase B | Methanol (B129727) with 0.5 mM NH₃ |
| Ionization Mode | Negative Electrospray Ionization (ESI) |
| Mass Analyzer | Orbitrap |
This table outlines typical instrumental parameters for the analysis of fatty acids using HPLC-HRMS, based on a published method. acs.org
Ultra-performance liquid chromatography (UPLC) utilizes smaller particle size columns than traditional HPLC, resulting in faster analysis times and improved resolution. When coupled with tandem mass spectrometry (MS/MS), it provides a highly sensitive and selective method for the quantification of fatty acids. nih.govnih.gov
UPLC/ESI/MS/MS has been successfully applied to the analysis of fatty acids in various biological samples, including carotid atherosclerotic plaques. nih.govresearcher.life The MS/MS capability allows for the selection of a specific precursor ion (the deprotonated fatty acid) and the monitoring of a specific product ion that is formed upon fragmentation. This technique, known as multiple reaction monitoring (MRM), significantly reduces background noise and enhances the sensitivity and specificity of the analysis. nih.govnih.gov
Preconcentration Methods
Given the often low concentrations of this compound in biological and other samples, a preconcentration step is frequently necessary to bring the analyte to a detectable level. Common methods include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and stir bar sorptive extraction (SBSE).
Liquid-Liquid Extraction (LLE) is a conventional method for separating compounds based on their differential solubilities in two immiscible liquids. For fatty acids like this compound, a common approach involves extraction from an acidified aqueous sample into an organic solvent such as dichloromethane (B109758) or a hexane/isopropanol mixture. kpfu.runih.govwho.intacs.org For instance, in the analysis of milk, a simple LLE protocol using methanol for protein precipitation has been effectively used. nih.gov This technique is versatile but can be labor-intensive and may require significant volumes of organic solvents. nih.govacs.org
Solid-Phase Extraction (SPE) offers a more efficient and selective alternative to LLE, using a solid sorbent to isolate the analyte from a liquid sample. The choice of sorbent is critical and depends on the properties of the analyte and the sample matrix. For fatty acids, various SPE cartridges are available, and the selection is tailored to the specific application.
Stir Bar Sorptive Extraction (SBSE) is a modern, solvent-less technique that utilizes a magnetic stir bar coated with a sorptive phase, typically polydimethylsiloxane (B3030410) (PDMS), to extract analytes from a sample. gcms.cztandfonline.comnih.govacs.org The stir bar is introduced into the sample and stirred for a period, allowing the analytes to partition into the PDMS coating. gcms.cznih.gov The efficiency of SBSE for ionizable compounds like this compound is highly dependent on the sample's pH, as only the neutral form is effectively extracted by the nonpolar PDMS phase. gcms.cz Adjusting the pH of the solution to suppress ionization can enhance the extraction recovery. gcms.cz This method has been successfully applied to the analysis of free fatty acids in various media, including cyanobacteria extracellular media and ice cores. tandfonline.comacs.orgnerc.ac.ukcam.ac.uk After extraction, the analytes are typically desorbed thermally or with a solvent for subsequent analysis. tandfonline.comnih.gov
Table 1: Comparison of Preconcentration Methods for this compound
| Method | Principle | Advantages | Disadvantages |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. kpfu.runih.gov | Widely applicable, simple equipment. | Can be labor-intensive, requires large solvent volumes, potential for emulsion formation. nih.govacs.org |
| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid sample. | High selectivity, reduced solvent consumption compared to LLE, potential for automation. | Sorbent selection is critical, can be more expensive than LLE. |
| Stir Bar Sorptive Extraction (SBSE) | Sorption of analytes onto a coated magnetic stir bar. gcms.cznih.gov | Solvent-less, high sensitivity, simple procedure. gcms.cztandfonline.com | Extraction efficiency is pH-dependent for ionizable compounds, may have lower recovery for polar analytes with standard PDMS coatings. gcms.czacs.org |
Gas Chromatography-Flame Ionization Detector (GC-FID)
Gas chromatography with a flame ionization detector (GC-FID) is a robust and widely used technique for the quantitative analysis of fatty acids, including this compound. scioninstruments.comscioninstruments.comijastnet.cominternationaloliveoil.org Due to the low volatility of free fatty acids, they are typically derivatized to more volatile forms, most commonly fatty acid methyl esters (FAMEs), prior to GC analysis. scioninstruments.comscioninstruments.comsigmaaldrich.com This derivatization process, often through transesterification, improves chromatographic peak shape and thermal stability. scioninstruments.comscioninstruments.com
The separation of FAMEs is achieved on a capillary column, where the choice of stationary phase is crucial for resolving different fatty acids. scioninstruments.cominternationaloliveoil.org Highly polar stationary phases, such as those containing cyanopropyl groups, are often used for detailed separation of FAME isomers, including cis and trans isomers. scioninstruments.com The oven temperature is programmed to ramp up during the analysis to ensure the elution of all fatty acids from C12 to C24. internationaloliveoil.orgjst.go.jp
The flame ionization detector (FID) is a mass-sensitive detector that is highly sensitive to organic compounds containing carbon. jove.com As the separated FAMEs elute from the column, they are burned in a hydrogen-air flame, producing ions that generate a current proportional to the amount of analyte. jove.com This makes FID an excellent choice for quantification. For accurate quantification, correction factors may be applied to account for differences in the detector response for different fatty acids. jst.go.jp
Table 2: Typical GC-FID Parameters for this compound (as FAME) Analysis
| Parameter | Typical Setting | Purpose |
| Injector Temperature | 220-250°C scioninstruments.commdpi.com | Ensures rapid volatilization of the sample. |
| Column | Fused silica (B1680970) capillary (e.g., 100m x 0.25mm x 0.2µm) with a polar stationary phase (e.g., cyanopropyl polysiloxane). scioninstruments.commdpi.com | Separates individual FAMEs based on their boiling points and polarity. |
| Carrier Gas | Helium or Hydrogen. internationaloliveoil.org | Transports the sample through the column. |
| Oven Temperature Program | e.g., 100°C hold, then ramp at 3-5°C/min to 240°C. scioninstruments.comsigmaaldrich.com | Allows for the separation of a wide range of FAMEs with different volatilities. |
| Detector | Flame Ionization Detector (FID). internationaloliveoil.org | Detects and quantifies the eluted FAMEs. |
| Detector Temperature | 250-280°C sigmaaldrich.commdpi.com | Prevents condensation of the analytes in the detector. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for the structural elucidation of organic molecules, including this compound. ontosight.aiaocs.org Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of the atoms within the molecule.
In the ¹H NMR spectrum of this compound, distinct signals correspond to the different types of protons. The terminal methyl group (CH₃) typically appears as a triplet around 0.8-0.9 ppm. scispace.com The protons of the numerous methylene (B1212753) groups (CH₂) in the long aliphatic chain produce a large, overlapping signal in the region of 1.2-1.6 ppm. scispace.com The methylene group adjacent to the carboxyl group (-CH₂-COOH) is deshielded and resonates as a triplet at approximately 2.2-2.4 ppm. scispace.com
The ¹³C NMR spectrum provides complementary information. The carbon of the terminal methyl group resonates at around 14 ppm. nih.govresearchgate.net The carbons of the long methylene chain appear as a series of signals between approximately 22 and 32 ppm. nih.gov The carbon of the methylene group alpha to the carboxyl group is found around 34 ppm, and the carbonyl carbon itself gives a characteristic signal in the downfield region, typically around 180 ppm. nih.gov Advanced NMR techniques, such as 2D NMR (e.g., COSY, HMBC), can be used to establish the connectivity between protons and carbons, confirming the structure of the fatty acid. bmrb.io
Table 3: Characteristic NMR Chemical Shifts (ppm) for this compound in CDCl₃
| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
| -COOH | ~11-12 (broad) | ~180.48 nih.gov |
| α-CH₂ | ~2.34 (triplet) nih.gov | ~34.17 nih.gov |
| β-CH₂ | ~1.63 | ~24.73 nih.gov |
| Bulk -(CH₂)n- | ~1.26 (multiplet) nih.gov | ~29.12 - 29.72 nih.gov |
| Terminal -CH₃ | ~0.88 (triplet) | ~14.12 nih.gov |
Sample Types for Analysis
This compound is analyzed in a wide array of sample types, reflecting its presence in various biological and environmental systems.
Biological Fluids: Plasma, serum, and whole blood are commonly analyzed to assess the levels of this compound in circulation. bu.edumdpi.commdpi.com Urine is another biological fluid where this compound and its metabolites can be measured. nih.govresearchgate.net
Tissues: Adipose tissue is a primary storage site for fatty acids and is often analyzed to provide a long-term indicator of fatty acid profiles. nih.gov
Cells: Analysis can be performed on various cell types, including red blood cells and cultured cell lines, to investigate fatty acid metabolism at a cellular level. bu.edu
Food and Dairy Products: The content of this compound is frequently measured in dairy products like milk, butter, and cheese, as it is a known biomarker for dairy fat intake. mdpi.comnp-mrd.orggeneticlifehacks.com It is also analyzed in other food matrices such as edible oils, meat products, and bee products. scioninstruments.commdpi.comsiglaboratory.comalsglobal.nonih.govmeasurlabs.com
Environmental Samples: this compound can be quantified in environmental matrices like ice cores and sea ice to study past environmental conditions. acs.orgnerc.ac.ukcam.ac.uk
The choice of analytical method is often dictated by the specific sample type and the concentration of this compound expected. For instance, the analysis of food samples may require different extraction and cleanup procedures compared to the analysis of plasma or adipose tissue. nih.govnih.govs4science.at
Research Gaps and Future Directions in Pentadecanoic Acid Studies
Elucidation of Causal Relationships in Epidemiological Findings
Numerous epidemiological studies have reported an inverse association between circulating levels of pentadecanoic acid and the risk of various chronic conditions, including type 2 diabetes, cardiovascular disease, and certain cancers. rsc.orgfoodandnutritionresearch.netmdpi.comresearchgate.net However, a significant portion of these findings are based on observational data, which can establish correlation but not causation. rsc.orgmdpi.com A major challenge is to disentangle the effects of this compound from other components of dairy and ruminant fat, its primary dietary sources. reading.ac.ukmilkgenomics.org It remains unclear whether this compound itself confers these health benefits or if it is merely a biomarker for a diet rich in other beneficial compounds. foodandnutritionresearch.nettheproof.com
Future research must employ advanced statistical methods and novel study designs to address confounding factors and establish causality. mdpi.comnih.gov Mendelian randomization studies, for instance, could provide more robust evidence by using genetic variants associated with this compound levels as instrumental variables.
Further Delineation of Molecular Mechanisms
The precise molecular pathways through which this compound exerts its biological effects are not yet fully understood. rsc.org Preliminary research suggests several potential mechanisms, including the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptors (PPARs), as well as the inhibition of mTOR and histone deacetylases. nih.gov Studies in C2C12 myotubes have shown that this compound stimulates glucose uptake via the AMPK-AS160 pathway. foodandnutritionresearch.net Additionally, research indicates it can modulate inflammatory signaling pathways. frontiersin.org However, the complete picture of its interactions with cellular signaling cascades remains to be painted.
Future investigations should focus on a deeper exploration of these pathways. High-throughput screening techniques and systems biology approaches could uncover novel protein targets and signaling networks affected by this compound. plos.org Understanding these mechanisms is crucial for translating basic science discoveries into targeted therapeutic strategies. For example, in fission yeast, this compound has been shown to cause the formation of "giant ER sheets," leading to lipotoxicity, highlighting the need to understand its effects across different biological systems. pnas.orgpnas.org
Verification of Physiological Efficacy in Human Clinical Trials
While preclinical studies and observational data are encouraging, the definitive proof of this compound's efficacy in humans can only be established through well-designed clinical trials. rsc.orgmdpi.com To date, there is a scarcity of robust, placebo-controlled clinical trials investigating the therapeutic potential of this compound supplementation in human populations. theproof.comdroracle.ai Existing trials are often limited in size and duration, and more research is needed to confirm the promising results seen in animal models, such as the alleviation of non-alcoholic steatohepatitis (NASH). researchgate.netresearchgate.net
Future research must prioritize large-scale, long-term randomized controlled trials to assess the impact of this compound on a variety of health outcomes. These trials should investigate its effects on metabolic health, cardiovascular function, inflammation, and other relevant physiological parameters.
Optimization of Intervention Strategies and Delivery Methods
As research progresses towards potential therapeutic applications, optimizing intervention strategies and delivery methods for this compound will be paramount. mdpi.com This includes determining the effective dosage range and the most bioavailable forms of supplementation. The development of novel delivery systems, such as spray-coated materials for medical devices, is also an area of active research. mdpi.com Furthermore, understanding how the dietary matrix and total fat intake affect the absorption and metabolism of this compound is crucial for designing effective dietary interventions. mdpi.com
Future studies should explore different formulations and delivery technologies to enhance the bioavailability and targeted delivery of this compound. Personalized nutrition approaches, considering individual variations in metabolism and gut microbiota, may also be necessary to maximize its therapeutic benefits. rsc.org
Investigation of Synergistic Effects with Other Bioactive Compounds
This compound does not act in isolation within the body. Its physiological effects are likely influenced by interactions with other dietary components. rsc.org For instance, there is a need to investigate the potential synergistic effects of this compound with other bioactive compounds, such as omega-3 fatty acids, polyphenols, and other dietary fibers. mdpi.com A recent study compared the cell-based activities of this compound to eicosapentaenoic acid (EPA), a well-known omega-3, and found that while they shared some anti-inflammatory properties, this compound had broader and, in some cases, safer activities. plos.org
Future research should explore these interactions to develop combination therapies that may be more effective than single-compound interventions. This could involve co-administering this compound with other beneficial nutrients to enhance its therapeutic potential.
Identification of Additional this compound-Producing Gut Microbiota Species
The human gut microbiota has been identified as a potential source of endogenous this compound. rsc.org Certain bacterial species can synthesize this fatty acid, contributing to its circulating levels in the body. frontiersin.org Species such as Parabacteroides distasonis and Bacteroides acidifaciens have been shown to produce this compound. researchgate.netnih.gov Other identified producers include Bacillus velezensis, Lactobacillus crispatus, and Ruminococcus flavefaciens. rsc.org However, the full spectrum of gut microbes capable of producing this compound remains largely unexplored. rsc.org
Future research should employ advanced metagenomic and metabolomic techniques to identify additional bacterial species involved in this compound synthesis. This knowledge is essential for understanding the contribution of the gut microbiome to host this compound status.
Strategies for Modulating Gut Microbiota to Increase Endogenous this compound Concentrations
Given the role of the gut microbiota in producing this compound, a promising avenue for future research is the development of strategies to modulate the gut microbiome to enhance its endogenous synthesis. rsc.org This could involve the use of prebiotics, probiotics, or synbiotics to selectively promote the growth of this compound-producing bacteria. For example, inulin, a type of dietary fiber, has been shown to promote the growth of Parabacteroides distasonis and increase this compound production. researchgate.netresearchgate.net Similarly, a combination of galactooligosaccharides (GOS) and Limosilactobacillus reuteri was found to enrich Bacteroides acidifaciens and boost this compound levels. nih.gov
Future studies should focus on identifying specific dietary interventions and microbial therapeutics that can effectively and safely increase the abundance and activity of these beneficial bacteria. rsc.org This approach offers a novel strategy for improving health by harnessing the metabolic potential of the gut microbiome.
Exploration of Novel this compound Dietary and Supplemental Sources
While this compound is traditionally associated with ruminant-derived foods, emerging research is uncovering a broader and more diverse range of sources. This exploration is crucial for providing alternative dietary options and developing targeted supplementation strategies. The concentration of this compound in conventional foods can be influenced by production methods, and novel microbial and plant-based sources are gaining scientific attention.
The primary dietary sources of this compound are full-fat dairy products and ruminant meats. nih.govcimasci.com Butter, cheese, and whole milk contain this fatty acid as a result of microbial fermentation in the rumen of cows. cimasci.comnih.gov Consequently, this compound in human tissues has been used as a biomarker for dairy fat consumption. nih.govdroracle.ai The diet of the animal plays a significant role; milk from grass-fed cows has been found to contain higher concentrations of this compound compared to that from grain-fed animals. chemicalbook.com Ruminant meats such as beef and lamb are also significant sources. nih.govcimasci.com
Beyond dairy and red meat, certain species of fish and other marine life accumulate this compound. cimasci.comdroracle.aichemicalbook.com Fish oils can also be a source of this fatty acid. cimasci.com The investigation into plant-based sources has identified numerous plants that contain this compound, although often in trace amounts. chemicalbook.comnih.gov Specific examples include various Acacia species, Allium species (like onion), and Punica granatum (pomegranate) fruit peel. chemicalbook.comrsc.org Some vegetable oils, such as palm oil and rice bran oil, also contain this compound. chemicalbook.comwholefoodcatalog.info
A promising frontier for novel sources lies in microbial fermentation. rsc.orgresearchgate.net The human gut microbiota can synthesize this compound through the fermentation of dietary fiber, which produces propionate (B1217596), a precursor for its endogenous synthesis. nih.govrsc.org This highlights a potential pathway for modulating this compound levels through diet. Furthermore, specific microorganisms are being explored for their ability to produce this fatty acid. For instance, oleaginous fungi and microalgae are being investigated as potential bio-factories for this compound. ajol.inforesearchgate.netnih.gov Research has shown that certain fungal species, such as those from the Mucoromycota phylum and Geotrichum sp., can produce lipids rich in this compound. ajol.infonih.gov Some bacteria, like Rhodococcus species, can produce this compound when cultured on waste oils. taylorandfrancis.com
The growing interest in the health benefits of this compound has led to the development of supplemental forms. These supplements provide a direct, concentrated source of the fatty acid, often in a pure, vegan, free fatty acid form, offering an alternative to increased consumption of animal-derived foods. nutritionaloutlook.com
Table 1: Selected Dietary Sources of this compound
| Food Category | Specific Food Item | Reported this compound Content (per 100g edible portion unless noted) |
|---|---|---|
| Dairy Products | Butter (unsalted, salted, fermented) | ~820-880 mg chemicalbook.comwholefoodcatalog.info |
| Cream (milk fat) | ~450 mg chemicalbook.comwholefoodcatalog.info | |
| Cheese (Cheddar, Parmesan) | ~320-390 mg chemicalbook.comwholefoodcatalog.info | |
| Ruminant Meats | Beef (fat) | ~310-450 mg chemicalbook.comwholefoodcatalog.info |
| Fish | Pacific Saury, Mackerel | ~160 mg chemicalbook.com |
| Fats and Oils | Palm Oil | ~82 mg chemicalbook.comwholefoodcatalog.info |
| Rice Bran Oil | ~50 mg wholefoodcatalog.info | |
| Plant-Based | Punica granatum (Pomegranate) peel | Identified as rich in this compound rsc.org |
| Allium species (e.g., onion) | Identified as containing this compound rsc.org |
Comprehensive Understanding of Broad Physiological Roles and Therapeutic Potential
Research into this compound has revealed a wide spectrum of physiological roles and significant therapeutic potential across various health domains. Initially viewed primarily as a biomarker for dairy intake, it is now considered an essential fatty acid by some researchers due to its multifaceted effects on cellular health, metabolism, inflammation, and aging. nutritionaloutlook.complos.org
Cellular Health and Longevity A foundational aspect of this compound's benefit is its role in maintaining cellular stability. As a saturated fat, it is structurally robust and can be integrated into cell membranes, making them less susceptible to lipid peroxidation. nih.gov This structural reinforcement is central to the "Cellular Stability Hypothesis," which posits that this compound deficiency can increase the risk of ferroptosis, a form of iron-dependent cell death linked to several age-related diseases. nutritionaloutlook.commdpi.com By stabilizing cell membranes and supporting mitochondrial function, this compound may protect against the cellular fragility that contributes to aging. nutritionaloutlook.commdpi.com In comparative studies using human cell systems, this compound demonstrated activities on par with or exceeding those of proposed longevity-enhancing compounds like rapamycin (B549165) and metformin (B114582), including activating AMP-activated protein kinase (AMPK) and inhibiting the mechanistic target of rapamycin (mTOR), key regulators of longevity. nih.govmdpi.com
Metabolic and Cardiovascular Health Numerous studies have linked higher circulating levels of this compound with improved metabolic health. mdpi.com Epidemiological data show an inverse association with the risk of developing type 2 diabetes. mdpi.comfoodandnutritionresearch.netmdpi.com Mechanistic studies in C2C12 myotubes have shown that this compound directly promotes glucose uptake through the AMPK-AS160 pathway, indicating an insulin-sensitizing effect. foodandnutritionresearch.netfoodandnutritionresearch.net Furthermore, it has been associated with healthier lipid profiles, including lower levels of total cholesterol and triglycerides, and has shown potential in mitigating nonalcoholic fatty liver disease (NAFLD) and metabolic dysfunction-associated steatohepatitis (MASH). chemicalbook.commdpi.compreprints.org Its association with a lower risk of cardiovascular disease is supported by large cohort studies. nutritionaloutlook.com
Anti-Inflammatory and Immune-Modulating Effects this compound exhibits broad anti-inflammatory properties. plos.orgconsensus.app It has been shown to inhibit pro-inflammatory signaling pathways such as JAK-STAT and reduce the production of numerous inflammatory biomarkers, including monocyte chemoattractant protein-1 (MCP-1), tumor necrosis factor-alpha (TNFα), and various interleukins (e.g., IL-6, IL-10, IL-17A/F). nih.govmdpi.complos.org In cell-based assays, its anti-inflammatory and antifibrotic activities were found to be more extensive and safer than those of the omega-3 fatty acid eicosapentaenoic acid (EPA). plos.org
Anti-Cancer Potential Emerging research highlights the potential of this compound as an anti-cancer agent. Studies have demonstrated its ability to exert selective cytotoxic effects on human breast cancer cells while being less harmful to normal cells. droracle.ai It has been shown to suppress the "stemness" of breast cancer stem-like cells by targeting the JAK2/STAT3 signaling pathway. mdpi.com In comprehensive cell-based screening, at higher concentrations, its activity profile mimicked that of anti-cancer therapeutics like gemcitabine (B846) and paclitaxel. plos.orgconsensus.app
Neurological and Cognitive Health The potential benefits of this compound extend to the nervous system. Studies have linked higher plasma levels of this compound with better cognitive function scores in adults with type 2 diabetes. mdpi.com Mechanistically, it has been identified as an inhibitor of fatty acid amide hydrolase (FAAH) and monoamine oxidase B (MAO-B), two enzymes implicated in neuroinflammation and the pathology of Alzheimer's disease. mdpi.com Moreover, cell-based studies have revealed that this compound has properties similar to the antidepressant bupropion, suggesting a potential role in mood disorders. droracle.aiconsensus.app
Antimicrobial Properties In addition to its effects on human cells, this compound has demonstrated antimicrobial properties, including the ability to inhibit the growth of pathogenic bacteria and fungi. nih.gov
Table 2: Summary of Research Findings on the Therapeutic Potential of this compound
| Area of Potential Therapeutic Application | Key Research Findings and Mechanisms | Supporting Citations |
|---|---|---|
| Cellular Health & Longevity | Stabilizes cell membranes, protects against ferroptosis, activates AMPK, and inhibits mTOR. | nih.govnutritionaloutlook.commdpi.commdpi.com |
| Metabolic Syndrome & Type 2 Diabetes | Associated with lower disease risk; promotes glucose uptake via AMPK-AS160 pathway; insulin-sensitizing effects. | mdpi.comfoodandnutritionresearch.netmdpi.comfoodandnutritionresearch.net |
| Cardiovascular Health | Associated with lower risk of cardiovascular disease; linked to lower total cholesterol and triglycerides. | nutritionaloutlook.commdpi.com |
| Liver Health | Potential to reduce severity of MASH and NAFLD. | chemicalbook.compreprints.org |
| Inflammation | Inhibits pro-inflammatory pathways (e.g., JAK-STAT) and reduces levels of MCP-1, TNFα, IL-6. | nih.govplos.orgmdpi.com |
| Cancer | Shows selective cytotoxicity to breast cancer cells; suppresses cancer stemness via JAK2/STAT3 inhibition. | droracle.aiplos.orgmdpi.com |
| Neurological & Cognitive Health | Inhibits FAAH and MAO-B; associated with better cognitive scores; cell-based properties similar to bupropion. | droracle.aiconsensus.appmdpi.com |
| Antimicrobial | Inhibits growth of pathogenic bacteria and fungi. | nih.gov |
Q & A
Q. How to design a randomized controlled trial (RCT) assessing this compound's efficacy in metabolic syndrome?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
